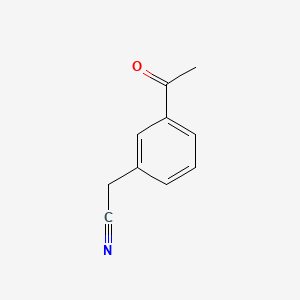
(3-Acetylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Acetylphenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Acetylphenyl)acetonitrile, a compound with notable structural characteristics, has been the focus of various studies due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group attached to a phenyl ring, with a nitrile functional group. This specific arrangement contributes to its biological activity, particularly in antimicrobial and cytotoxic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research highlighted the strong bactericidal effects of compounds containing the acetyl group against various bacterial strains, particularly Staphylococcus spp. .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 µg/mL |
| Compound B | Escherichia coli | 30 µg/mL |
| Compound C | Pseudomonas aeruginosa | 35 µg/mL |
This table summarizes the effectiveness of different derivatives against key bacterial strains, indicating that compounds derived from this compound could serve as potential alternatives to conventional antibiotics.
Cytotoxicity Studies
Cytotoxicity assessments have revealed varying effects of this compound derivatives on different cell lines. Notably, certain compounds demonstrated low cytotoxicity on normal L929 cells while enhancing cell viability in cancerous cell lines such as A549 and HepG2 .
Table 2: Cytotoxicity Results on L929 Cells
| Dose (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 12 | 109 | 121 |
The results indicate that lower concentrations may promote cell viability rather than induce toxicity, suggesting a potential therapeutic application for this compound derivatives in cancer treatment.
The mechanism underlying the antimicrobial activity is likely linked to the structural features of the compound, particularly the -N≡C group. This functional group may influence gene transcription related to biofilm formation in bacteria, enhancing its efficacy against resistant strains .
Case Studies and Clinical Relevance
A recent case study involving acetonitrile poisoning highlighted the compound's toxicological profile. The study reported significant metabolic acidosis and neurological symptoms following ingestion, which were effectively treated with hydroxycobalamin and disulfiram . This case underscores the importance of understanding both the therapeutic potential and toxic risks associated with acetonitrile derivatives.
Eigenschaften
IUPAC Name |
2-(3-acetylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-4-2-3-9(7-10)5-6-11/h2-4,7H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRRKRROENIXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665886 |
Source


|
| Record name | (3-Acetylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10266-44-1 |
Source


|
| Record name | (3-Acetylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














